(R)-ethyl 3-(2-methylbenzamido)-1,4'-bipiperidine-1'-carboxylate
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Overview
Description
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This compound has shown potential in neuroprotective applications, particularly in preventing memory impairment and reducing neuropathology associated with Alzheimer’s disease . It is orally active and can permeate the central nervous system .
Preparation Methods
The synthetic routes and reaction conditions for VU0364572 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds that are further reacted to produce the final product. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
VU0364572 undergoes various chemical reactions, including phosphorylation and mobilization of calcium ions. In vitro studies have shown that VU0364572 promotes the phosphorylation of proteins such as KCNQ2, NR1, and MARCKS in striatal and nucleus accumbens slices . The compound is also involved in the mobilization of calcium ions, which is a critical step in many cellular signaling pathways . Common reagents and conditions used in these reactions include specific buffers and incubation times to ensure optimal reaction conditions.
Scientific Research Applications
VU0364572 has a wide range of scientific research applications. In the field of neuroscience, it has been studied for its potential to enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer’s disease . The compound has also been investigated for its effects on cocaine addiction, where it showed long-lasting effects in reducing cocaine self-administration in animal models . Additionally, VU0364572 has been used in studies to understand the role of M1 muscarinic acetylcholine receptors in various brain functions and disorders .
Mechanism of Action
VU0364572 exerts its effects by selectively activating the M1 muscarinic acetylcholine receptor. This activation leads to the mobilization of calcium ions and the phosphorylation of specific proteins involved in cellular signaling pathways . The compound’s neuroprotective effects are thought to be mediated through these pathways, which help to preserve cognitive function and reduce neuropathology . The molecular targets of VU0364572 include the M1 muscarinic acetylcholine receptor and downstream signaling molecules such as KCNQ2, NR1, and MARCKS .
Comparison with Similar Compounds
VU0364572 is similar to other M1 muscarinic acetylcholine receptor agonists, such as VU0357017 . Both compounds display differences in their efficacy in activating M1 coupling to different signaling pathways, including calcium ion mobilization and β-arrestin responses . VU0364572 has shown unique properties in its ability to differentially regulate coupling of M1 to specific signaling pathways, leading to selective actions on certain brain circuits . This makes VU0364572 a valuable tool for studying the role of M1 receptors in cognitive function and neurodegenerative diseases.
Properties
Molecular Formula |
C21H31N3O3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H31N3O3/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25)/t17-/m1/s1 |
InChI Key |
NYDGEZQQIMDHCY-QGZVFWFLSA-N |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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